molecular formula C27H31N3O4S B281168 N-[4-(acetylamino)phenyl]-4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzamide

N-[4-(acetylamino)phenyl]-4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzamide

Cat. No.: B281168
M. Wt: 493.6 g/mol
InChI Key: KKMITSMZFWHKCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)phenyl]-4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzamide, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of B-cell malignancies. It belongs to the class of drugs known as Bruton’s tyrosine kinase (BTK) inhibitors, which target the BTK enzyme involved in the signaling pathway of B-cell receptor (BCR) activation.

Mechanism of Action

TAK-659 binds to the N-[4-(acetylamino)phenyl]-4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzamide enzyme and inhibits its activity, preventing the downstream signaling pathway of B-cell receptor activation. This leads to a decrease in the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit the activation of several downstream signaling pathways, including the NF-κB and MAPK pathways, which are involved in the survival and proliferation of cancer cells. It also induces apoptosis in cancer cells and enhances the activity of immune cells, such as T cells and natural killer cells.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for lab experiments, including its high potency and selectivity for the N-[4-(acetylamino)phenyl]-4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzamide enzyme, as well as its ability to enhance the efficacy of other cancer therapies. However, its limitations include its potential toxicity and off-target effects, as well as the need for further optimization of dosing and administration.

Future Directions

There are several future directions for the development of TAK-659 and other N-[4-(acetylamino)phenyl]-4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzamide inhibitors, including the investigation of their efficacy in combination with other cancer therapies, the development of more selective and less toxic inhibitors, and the identification of biomarkers for patient selection and monitoring of treatment response.
In conclusion, TAK-659 is a promising small molecule inhibitor that has shown efficacy in preclinical models of B-cell malignancies. Its mechanism of action involves the inhibition of the this compound enzyme and downstream signaling pathways, leading to a decrease in cancer cell survival and proliferation. While it has several advantages for lab experiments, further research is needed to optimize dosing and administration and to investigate its efficacy in combination with other cancer therapies.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the reaction of 4-aminobenzoic acid with acetic anhydride to form N-acetyl-4-aminobenzoic acid. The resulting compound is then reacted with 4-nitrophenylsulfonyl chloride to form N-[4-(acetylamino)phenyl]-4-nitrobenzamide. Reduction of the nitro group using palladium on carbon in the presence of hydrogen gas yields N-[4-(acetylamino)phenyl]-4-aminobenzamide. Finally, the compound is reacted with 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride to form TAK-659.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models of B-cell malignancies and has shown promising results in inhibiting B-cell receptor signaling and inducing apoptosis in cancer cells. It has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immune checkpoint inhibitors.

Properties

Molecular Formula

C27H31N3O4S

Molecular Weight

493.6 g/mol

IUPAC Name

N-(4-acetamidophenyl)-4-[(5-tert-butyl-2,3-dimethylphenyl)sulfonylamino]benzamide

InChI

InChI=1S/C27H31N3O4S/c1-17-15-21(27(4,5)6)16-25(18(17)2)35(33,34)30-24-9-7-20(8-10-24)26(32)29-23-13-11-22(12-14-23)28-19(3)31/h7-16,30H,1-6H3,(H,28,31)(H,29,32)

InChI Key

KKMITSMZFWHKCT-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C)C

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C)C(C)(C)C

Origin of Product

United States

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